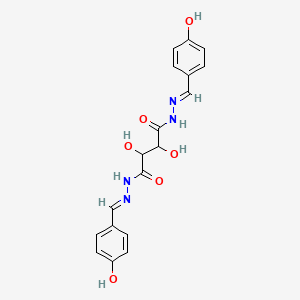![molecular formula C18H25ClN2O3 B6046676 1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6046676.png)
1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide, commonly known as CEOP, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. CEOP is a potent and selective inhibitor of the proteasome, a complex protein degradation machinery that plays a crucial role in many cellular processes, including cell cycle progression, DNA repair, and immune surveillance. The inhibition of the proteasome by CEOP has been shown to have significant anti-tumor activity, making it a promising candidate for cancer therapy.
Mécanisme D'action
The proteasome is a large protein complex that degrades intracellular proteins, including misfolded or damaged proteins, regulatory proteins, and signaling molecules. The inhibition of the proteasome by CEOP leads to the accumulation of these proteins, resulting in the disruption of cellular processes and ultimately leading to cell death. CEOP has been shown to target the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of many regulatory proteins.
Biochemical and Physiological Effects
CEOP has been shown to have significant anti-tumor activity in vivo, both as a single agent and in combination with other chemotherapeutic agents. In addition to its anti-tumor activity, CEOP has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune diseases and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
CEOP has several advantages as a research tool, including its high potency and selectivity for the proteasome, making it a useful tool for studying the role of the proteasome in cellular processes. However, CEOP also has several limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
Future research on CEOP is likely to focus on several areas, including the development of more potent and selective proteasome inhibitors, the identification of biomarkers that can predict response to CEOP treatment, and the development of combination therapies that can enhance the anti-tumor activity of CEOP. Additionally, the potential use of CEOP in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, is an area of active research.
Méthodes De Synthèse
The synthesis of CEOP involves several steps, including the reaction of 4-chlorobenzyl bromide with ethylene oxide to form 2-(4-chlorophenyl)ethyl ether, which is then reacted with N-ethylpiperidine-3-carboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with ethoxyacetyl chloride to form CEOP.
Applications De Recherche Scientifique
CEOP has been extensively studied for its anti-tumor activity in various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In preclinical studies, CEOP has been shown to induce cell death and inhibit tumor growth by blocking the proteasome-mediated degradation of key regulatory proteins, such as cyclins, tumor suppressors, and pro-apoptotic factors.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-2-24-12-10-20-18(23)15-5-8-17(22)21(13-15)11-9-14-3-6-16(19)7-4-14/h3-4,6-7,15H,2,5,8-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNNLAYBJIPKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C1CCC(=O)N(C1)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B6046658.png)
![N-[4-(4-morpholinyl)phenyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)
![1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6046669.png)
![6-chloro-2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B6046690.png)
![4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6046692.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6046698.png)
![{4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6046710.png)